2-Chloro-4-(2-chlorophenyl)-6-phenyl-1,3,5-triazine
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Overview
Description
2-Chloro-4-(2-chlorophenyl)-6-phenyl-1,3,5-triazine is an organic compound belonging to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two chlorine atoms and two phenyl groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-chlorophenyl)-6-phenyl-1,3,5-triazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzonitrile with phenylhydrazine in the presence of a base can lead to the formation of the desired triazine compound. The reaction typically requires heating and may be carried out in solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-chlorophenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of bases and solvents like ethanol or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazines, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-Chloro-4-(2-chlorophenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of triazine derivatives with biological molecules.
Medicine: Triazine derivatives have been explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-chlorophenyl)-6-phenyl-1,3,5-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form stable interactions with various biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Similar in structure but lacks the additional chlorine atom on the phenyl ring.
2,4,6-Trichloro-1,3,5-triazine: Contains three chlorine atoms but lacks the phenyl groups.
2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
2-Chloro-4-(2-chlorophenyl)-6-phenyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications where other triazine derivatives may not be as effective.
Properties
Molecular Formula |
C15H9Cl2N3 |
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Molecular Weight |
302.2 g/mol |
IUPAC Name |
2-chloro-4-(2-chlorophenyl)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C15H9Cl2N3/c16-12-9-5-4-8-11(12)14-18-13(19-15(17)20-14)10-6-2-1-3-7-10/h1-9H |
InChI Key |
OFTVMWCYRGTATB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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